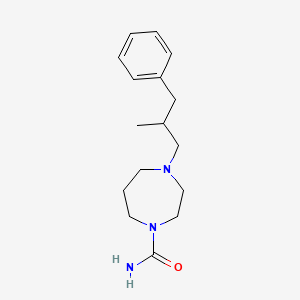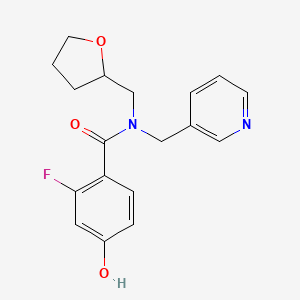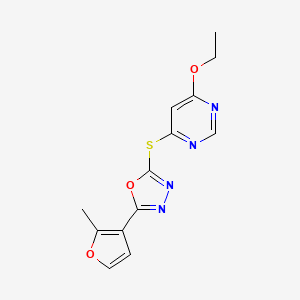![molecular formula C16H21N5 B7633141 5-[[4-(1-Pyridin-2-ylethyl)piperazin-1-yl]methyl]pyrimidine](/img/structure/B7633141.png)
5-[[4-(1-Pyridin-2-ylethyl)piperazin-1-yl]methyl]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[[4-(1-Pyridin-2-ylethyl)piperazin-1-yl]methyl]pyrimidine is a chemical compound that belongs to the class of pyrimidine derivatives. It has been studied for its potential use in various scientific research applications, including drug discovery and development. In
Mecanismo De Acción
The mechanism of action of 5-[[4-(1-Pyridin-2-ylethyl)piperazin-1-yl]methyl]pyrimidine is not fully understood. However, it has been shown to act as an inhibitor of various targets, including kinases and G protein-coupled receptors. This compound may also have an effect on intracellular signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-[[4-(1-Pyridin-2-ylethyl)piperazin-1-yl]methyl]pyrimidine are dependent on the target it is acting on. It has been shown to have activity against various targets, including kinases and G protein-coupled receptors. This compound may also have an effect on intracellular signaling pathways. Further studies are needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-[[4-(1-Pyridin-2-ylethyl)piperazin-1-yl]methyl]pyrimidine in lab experiments is its potential use as a radioligand in PET imaging studies. This compound has also been shown to have activity against various targets, making it a potentially useful tool in drug discovery and development. One limitation of this compound is its limited availability, which may make it difficult to obtain for certain experiments.
Direcciones Futuras
There are several future directions for the study of 5-[[4-(1-Pyridin-2-ylethyl)piperazin-1-yl]methyl]pyrimidine. One direction is the investigation of its potential as a radioligand in PET imaging studies. Another direction is the exploration of its activity against various targets, including kinases and G protein-coupled receptors. Further studies are also needed to fully understand the biochemical and physiological effects of this compound. Additionally, the synthesis method of this compound can be further optimized for higher yields and improved scalability.
Métodos De Síntesis
The synthesis method of 5-[[4-(1-Pyridin-2-ylethyl)piperazin-1-yl]methyl]pyrimidine involves the reaction of 4-(1-Pyridin-2-ylethyl)piperazine with 2-chloro-5-formylpyrimidine in the presence of a base. The resulting compound is then reduced to yield the final product. This synthetic route has been reported in the literature and has been optimized for high yields.
Aplicaciones Científicas De Investigación
5-[[4-(1-Pyridin-2-ylethyl)piperazin-1-yl]methyl]pyrimidine has been studied for its potential use in drug discovery and development. It has been shown to have activity against various targets, including kinases and G protein-coupled receptors. This compound has also been investigated for its potential use as a radioligand in positron emission tomography (PET) imaging studies.
Propiedades
IUPAC Name |
5-[[4-(1-pyridin-2-ylethyl)piperazin-1-yl]methyl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5/c1-14(16-4-2-3-5-19-16)21-8-6-20(7-9-21)12-15-10-17-13-18-11-15/h2-5,10-11,13-14H,6-9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKZBSZYHARLYHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)N2CCN(CC2)CC3=CN=CN=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[[4-(1-Pyridin-2-ylethyl)piperazin-1-yl]methyl]pyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(1,5-dimethylpyrazol-3-yl)-3-[(2R)-1-hydroxy-3-phenylpropan-2-yl]urea](/img/structure/B7633061.png)



![8-Propan-2-yl-3-(3,3,3-trifluoro-2-hydroxypropyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7633095.png)

![3-(3,4-dimethoxyphenyl)-5-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-1,2,4-oxadiazole](/img/structure/B7633111.png)


![3-(5-bromofuran-2-yl)-5-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-1,2,4-oxadiazole](/img/structure/B7633134.png)

![5-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-(4-methylsulfonylphenyl)-1,2,4-oxadiazole](/img/structure/B7633150.png)
![2-[(6-ethoxypyrimidin-4-yl)amino]-N-methylcyclohexane-1-carboxamide](/img/structure/B7633156.png)
